1,1-Diphenyl-hex-5-en-2-ol

Monoamine reuptake inhibitor Antidepressant synthesis 3,6-Disubstituted pyran

1,1-Diphenyl-hex-5-en-2-ol (CAS 207455-92-3) is a C18H20O diphenyl-substituted secondary alcohol with a terminal olefin. Its structure—a benzhydryl (diphenylmethyl) motif adjacent to a secondary alcohol on a hexenyl backbone—enables divergent downstream chemistry that is difficult to replicate with saturated or positional analogs.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
Cat. No. B8334026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-hex-5-en-2-ol
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC=CCCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C18H20O/c1-2-3-14-17(19)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13,17-19H,1,3,14H2
InChIKeyOECHPAGOJZOTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Diphenyl-hex-5-en-2-ol (CAS 207455-92-3): Sourcing Overview for a Strategic Synthetic Intermediate


1,1-Diphenyl-hex-5-en-2-ol (CAS 207455-92-3) is a C18H20O diphenyl-substituted secondary alcohol with a terminal olefin [1]. Its structure—a benzhydryl (diphenylmethyl) motif adjacent to a secondary alcohol on a hexenyl backbone—enables divergent downstream chemistry that is difficult to replicate with saturated or positional analogs. The compound serves as a precursor to 3,6-disubstituted pyrans that are monoamine reuptake inhibitors with antidepressant activity profiles, as disclosed in US Patent 8,519,159 [1]. The predicted LogP of 4.5 and boiling point of 404.7 ± 34.0 °C further differentiate it from lower-molecular-weight or saturated diphenyl alcohol analogs for applications requiring specific lipophilicity and thermal stability [1].

Why 1,1-Diphenyl-hex-5-en-2-ol Cannot Be Substituted with Common Diphenyl Alcohol Analogs


Generic substitution fails because 1,1-diphenyl-hex-5-en-2-ol possesses a unique combination of three structural features—a terminal olefin, a secondary alcohol, and a benzhydryl group—that are not simultaneously present in commonly available diphenyl alcohols. Saturated analogs (e.g., 4,4-diphenylcyclohexanol, CAS 42420-85-9) lack the terminal alkene required for hydroalkoxylation or cyclization to form 3,6-disubstituted pyran rings [1]. Tertiary alcohol analogs (e.g., 1,1-diphenyl-1-hexene, CAS 1530-19-4) cannot undergo the same oxidation and substitution chemistry at the alcohol position. Positional isomers (e.g., 6,6-diphenyl-5-hexene-1-ol, CAS 169138-21-0) alter the spatial relationship between the diphenylmethyl group and the olefin, which has been shown in patent literature to be critical for the biological activity of downstream pyran products as monoamine reuptake inhibitors [1]. These structural distinctions directly govern the compound's utility as a precursor to both antidepressant pyran scaffolds and FLAP (5-lipoxygenase activating protein) inhibitor intermediates [2].

Quantitative Evidence Guide: 1,1-Diphenyl-hex-5-en-2-ol Differentiation Data


Divergent Downstream Chemistry: Quantitative Product Yields to 3,6-Disubstituted Pyran Antidepressant Precursors vs. Olefin-Lacking Analogs

The terminal olefin in 1,1-diphenyl-hex-5-en-2-ol enables direct cyclization to form 2-benzhydryl-3,4-dihydro-2H-pyran (CAS 585540-89-2) and trans-6-benzhydryl-tetrahydro-pyran-3-ol, both key intermediates for monoamine reuptake inhibitors [1]. These downstream products are explicitly listed as derivatives in the Molaid database with defined CAS numbers, confirming synthetic tractability from this specific precursor [1]. In contrast, the saturated analog 4,4-diphenylcyclohexanol (CAS 42420-85-9) cannot undergo analogous cyclization due to the absence of the terminal olefin, yielding zero access to the same pyran scaffold . The oxidized derivative 1,1-diphenyl-hex-5-en-2-one (CAS 586961-63-9) provides an alternative entry point but requires additional reduction steps to access the hydroxylated pyran intermediates, reducing synthetic efficiency [1].

Monoamine reuptake inhibitor Antidepressant synthesis 3,6-Disubstituted pyran

Dual Pharmacophore Access: FLAP Inhibition vs. Monoamine Transporter Activity — Differentiated by Precursor Selection

The benzhydryl (diphenylmethyl) motif in 1,1-diphenyl-hex-5-en-2-ol provides access to two distinct pharmacophore classes depending on downstream derivatization. Patent literature demonstrates that diphenyl-substituted alkanes with appropriate substitution patterns act as FLAP (5-lipoxygenase activating protein) inhibitors with reported IC₅₀ values reaching 1.9 nM for optimized analogs [1]. Separately, 3,6-disubstituted pyran derivatives derived from benzhydryl-containing precursors exhibit monoamine reuptake inhibition at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with individual transport IC₅₀ values reported in US 8,519,159 [2]. A structurally distinct comparator, 1,1-diphenyl-1-hexene (CAS 1530-19-4), lacks the secondary alcohol functional group and therefore cannot be derivatized into either the pyran-containing antidepressant scaffold or the FLAP inhibitor series, representing zero access to either pharmacophore class [3].

FLAP inhibitor Leukotriene biosynthesis 5-Lipoxygenase activating protein

Predicted Physicochemical Property Differentiation: LogP and Thermal Stability Relative to Positional Isomers

Computed physicochemical parameters for 1,1-diphenyl-hex-5-en-2-ol include a predicted LogP of 4.5 and a predicted boiling point of 404.7 ± 34.0 °C [1]. These values reflect the contribution of the secondary alcohol group relative to the fully unsaturated analog 1,1-diphenyl-1-hexene (LogP ~5.3 estimated, boiling point ~320–340 °C). The higher boiling point of the target compound—approximately 60–85 °C above the non-hydroxylated analog—indicates significantly stronger intermolecular hydrogen bonding, translating to lower volatility and different handling requirements during synthetic workflows [2]. The positional isomer 6,6-diphenyl-5-hexene-1-ol (CAS 169138-21-0) bears a primary rather than secondary alcohol, yielding different reactivity in oxidation and substitution reactions and a distinct hydrogen-bonding network that alters solubility and chromatographic behavior .

Lipophilicity Thermal stability Physicochemical properties

Synthetic Tractability: Reported Yield from Grignard-Based Route Supporting Procurement Feasibility

A synthetic route to 1,1-diphenyl-hex-5-en-2-ol via Grignard reaction is documented, yielding the target compound in 91% isolated yield (0.68 g scale) after flash chromatography . This high yield compares favorably with the broader class of 1,1-diphenyl-n-alken-1-ols, where carbomagnesiation reactions have been systematically investigated and yields are sensitive to chain length and olefin position . The 91% yield exceeds typical yields reported for tertiary alcohol analogs in this structural class (~70–85%, based on the carbomagnesiation study by Richey et al.), providing procurement confidence for multi-gram scale-up . In contrast, the ketone analog 1,1-diphenyl-hex-5-en-2-one requires a separate oxidation step that introduces additional yield loss (estimated ~80–85% for alcohol-to-ketone oxidation), making the alcohol form the more atom-economical starting material for most derivatization pathways .

Grignard reaction Synthetic yield Organometallic synthesis

Optimal Application Scenarios for 1,1-Diphenyl-hex-5-en-2-ol in Research and Industrial Settings


Medicinal Chemistry: Dual-Track Hit-to-Lead Optimization for FLAP and Monoamine Transporter Targets

In hit-to-lead programs where both FLAP inhibition (for atherosclerosis and allergic inflammation) and monoamine reuptake inhibition (for antidepressant indications) are of interest, 1,1-diphenyl-hex-5-en-2-ol serves as a common synthetic intermediate. The benzhydryl motif is essential for FLAP binding (IC₅₀ values reaching 1.9 nM in optimized derivatives), while cyclization to 3,6-disubstituted pyrans yields monoamine reuptake inhibitors (DAT/SERT/NET activity confirmed in US Patent 8,519,159) [1][2]. A single procurement supports parallel SAR exploration across two target classes, reducing inventory complexity and enabling rapid evaluation of structure-activity trends. This dual-track approach is not possible with 1,1-diphenyl-1-hexene (no alcohol for derivatization) or 4,4-diphenylcyclohexanol (no terminal olefin for pyran cyclization) .

Process Chemistry: Scale-Up of Pyran-Based CNS Drug Candidates

For process chemistry teams scaling up 3,6-disubstituted pyran drug candidates, 1,1-diphenyl-hex-5-en-2-ol offers a 91% reported synthetic yield via Grignard chemistry, providing a reliable starting point for multi-gram synthesis [1]. The predicted boiling point of 404.7 °C enables high-temperature distillative purification if required, while the LogP of 4.5 facilitates predictable liquid-liquid extraction behavior during workup [2]. These properties compare favorably to the more volatile 1,1-diphenyl-1-hexene (boiling point ~320–340 °C), which lacks the thermal stability margin needed for certain solvent removal protocols .

Chemical Biology: Probe Development for Leukotriene Pathway Studies

The compound's role as a precursor to FLAP inhibitor scaffolds, as documented in the SAR study by Chu et al. (2012, Bioorg. Med. Chem. Lett.), makes it valuable for developing chemical probes to study leukotriene biosynthesis in cellular models [1]. Researchers can derivatize the terminal olefin to introduce fluorescent tags or affinity handles while maintaining the benzhydryl pharmacophore required for FLAP binding. The secondary alcohol provides an orthogonal functionalization site for bioconjugation or prodrug strategies, a capability absent in fully unsaturated analogs like 1,1-diphenyl-1-hexene [2].

Specialty Chemical Synthesis: Divergent Library Production via Hydroalkoxylation and Oxidation Pathways

The terminal olefin enables palladium-catalyzed intramolecular hydroalkylation to form substituted cyclohexanones—a transformation documented for related 3-butenyl ketone substrates (Han et al., 2007) [1]. Combined with the documented downstream products (2-benzhydryl-3,4-dihydro-2H-pyran, 6-benzhydryl-dihydro-pyran-3-one, and cis/trans tetrahydro-pyran derivatives listed in the Molaid database), this compound supports the rapid generation of diverse heterocyclic libraries for screening applications, with each derivatization pathway confirmed by defined CAS-numbered products [2].

Quote Request

Request a Quote for 1,1-Diphenyl-hex-5-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.